![molecular formula C10H14CrO4 B1237254 [CrAcac2]](/img/structure/B1237254.png)
[CrAcac2]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(acetylacetonato)chromium is a chromium coordination entity.
Aplicaciones Científicas De Investigación
1. Enhancing Health Research in Developing Countries
[CrAcac2], although not directly mentioned, plays a role in the broader context of enhancing scientific and technological capacity in the developing world, particularly in health research. The emphasis is on sustainable solutions that require the commitment of governments, funding, and academic institutions, with scientific journals playing a central role in the dissemination of research results. This environment fosters the development of materials like [CrAcac2] for various health research applications (Momen, 2004).
2. Commercialization of Scientific Research
In the context of the commercialization of scientific research, entities like Contract Research Organizations (CROs) have emerged, impacting the research and development of compounds like [CrAcac2]. This paradigm shift in privatized science, especially in the biopharmaceutical sector, involves the use of advanced materials and compounds in research, pointing to the potential applications of [CrAcac2] in this field (Mirowski & Van Horn, 2005).
3. Building Virtual Cancer Research Organizations
In the domain of cancer research, the use of advanced compounds and materials like [CrAcac2] is essential for innovative research. The Cancer Research Network (CRN) exemplifies the integration of various scientific tools and compounds in multisite collaborative research, which likely includes the use of materials like [CrAcac2] in diverse populations (Hornbrook et al., 2005).
Propiedades
Fórmula molecular |
C10H14CrO4 |
|---|---|
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
chromium(2+);pentane-2,4-dione |
InChI |
InChI=1S/2C5H7O2.Cr/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |
Clave InChI |
JCHSWVKCCGSOCY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Cr+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



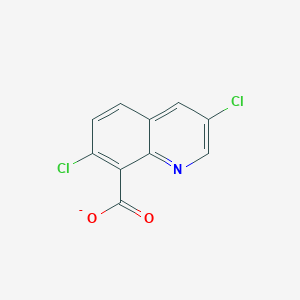

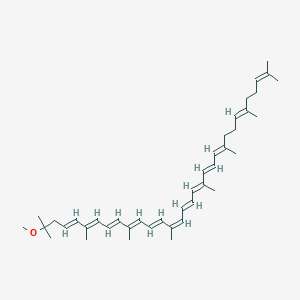
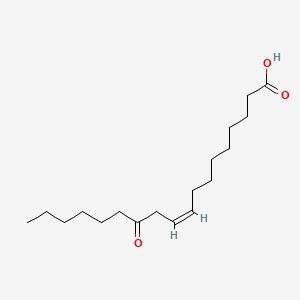
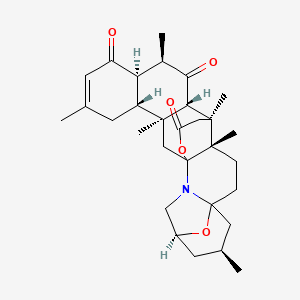
![5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)
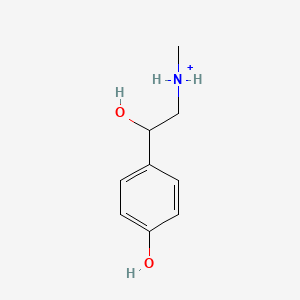
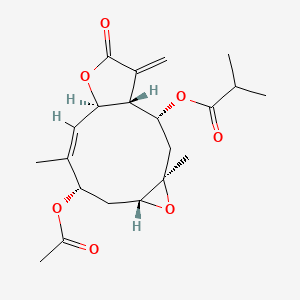

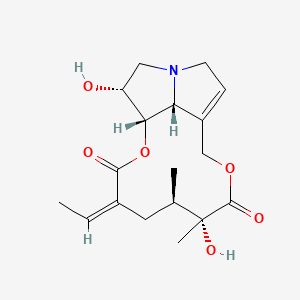
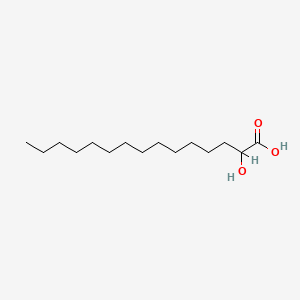
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)
![N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1237193.png)
![[(2S)-1-[[(2S)-1-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl] N-methyl-N-[2-[methyl(morpholine-4-carbonyl)amino]ethyl]carbamate;hydrochloride](/img/structure/B1237195.png)